5-Ethyl-1H-indazole-3-carbaldehyde
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Overview
Description
5-Ethyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an aldehyde group at the 3-position and an ethyl group at the 5-position of the indazole ring makes this compound a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the nitrosation of indoles, followed by cyclization to form the indazole ring. For example, starting from 5-ethylindole, the compound can be synthesized through a series of reactions involving nitrosation, reduction, and cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
Oxidation: 5-Ethyl-1H-indazole-3-carboxylic acid.
Reduction: 5-Ethyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
5-Ethyl-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-1H-indazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The indazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carbaldehyde: Lacks the ethyl group at the 5-position.
5-Methyl-1H-indazole-3-carbaldehyde: Contains a methyl group instead of an ethyl group at the 5-position.
5-Phenyl-1H-indazole-3-carbaldehyde: Contains a phenyl group at the 5-position.
Uniqueness
The presence of the ethyl group at the 5-position in 5-Ethyl-1H-indazole-3-carbaldehyde provides unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of novel pharmaceuticals and other biologically active molecules .
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-ethyl-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-2-7-3-4-9-8(5-7)10(6-13)12-11-9/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
BSLFXZNSXIKDAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(NN=C2C=C1)C=O |
Origin of Product |
United States |
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